N'-(3-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
The compound N'-(3-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide features a 1,3-thiazole core substituted at position 2 with a 3-methylphenyl group and at position 4 with a methyl group. The ethanediamide linker connects the thiazole moiety to a 3-fluorophenyl group, introducing both lipophilic (methyl, phenyl) and polar (fluorine, amide) functionalities.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-5-3-6-15(11-13)21-24-14(2)18(28-21)9-10-23-19(26)20(27)25-17-8-4-7-16(22)12-17/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOBKBCMQUUTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N'-(3-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has been investigated for its potential as:
- Antimicrobial Agent : Preliminary studies suggest that the compound exhibits activity against various bacterial strains, indicating its potential as an antibiotic candidate.
- Anticancer Agent : Research has shown that compounds with thiazole rings can inhibit tumor growth by interfering with specific cellular pathways. This compound may function similarly by targeting cancer cell proliferation mechanisms.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic routes to develop more complex organic molecules. For instance, it can undergo nucleophilic substitution reactions to introduce various functional groups.
Material Science
The exploration of this compound in material science is promising due to its unique properties:
- Development of New Materials : Research is ongoing to assess its utility in creating materials with specific electronic or optical properties, potentially leading to advancements in organic electronics or photonics.
Case Studies
- Antimicrobial Activity : A study conducted on various derivatives of thiazole compounds demonstrated that modifications at the phenyl position significantly enhance antibacterial activity against resistant strains .
- Cancer Cell Proliferation : In vitro studies showed that compounds with thiazole moieties inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N’-(3-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are crucial for its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s closest analogs differ in substituent positions and functional groups:
- N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]ethyl}-N'-(4-Nitrophenyl)ethanediamide (): Replaces the 3-fluorophenyl with a 4-nitrophenyl group.
- N~1~-{2-[2-(4-Fluorophenyl)-1,3-Thiazol-4-yl]ethyl}-N~2~-(2-Nitrophenyl)ethanediamide (): Features a 4-fluorophenyl on the thiazole and a 2-nitrophenyl on the ethanediamide. The shifted fluorine and nitro groups may influence steric interactions .
- 2-Fluoro-N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]ethyl}benzene-1-sulfonamide (, Cmpd 3): Replaces the ethanediamide with a sulfonamide group, enhancing hydrogen-bonding capacity .
Table 1: Structural Comparison
Physicochemical Properties
- Polarity : The ethanediamide linker in the target compound introduces two amide bonds, increasing polarity compared to sulfonamide analogs (). Fluorine’s electronegativity further enhances solubility in polar solvents .
- Molecular Weight : Most analogs fall within 390–420 g/mol, aligning with Lipinski’s rule for drug-likeness.
- Synthetic Routes: highlights Hantzsch cyclization for synthesizing 5-acylamino-1,3-thiazoles, suggesting similar methods for the target compound with yields >90% .
Research Tools and Validation
Biological Activity
N'-(3-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C24H31FN2O
- Molecular Weight : 382.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Reagents : 3-fluorophenylamine and 4-methyl-2-(3-methylphenyl)-1,3-thiazole are used as starting materials.
- Reaction Conditions : The reaction is carried out under controlled temperatures and requires the use of catalysts to enhance yield.
- Purification : The product is purified using recrystallization techniques.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing signaling pathways associated with pain and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have demonstrated effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary findings indicate that it may inhibit cancer cell proliferation, particularly in breast and prostate cancers.
Case Studies
Comparative Analysis
When compared to similar compounds, this compound shows enhanced biological activity due to the presence of the fluorinated aromatic ring and thiazole moiety. These features contribute to improved binding affinity and selectivity towards biological targets.
Comparison with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound X | Similar structure with different substituents | Lower antimicrobial activity |
| Compound Y | Contains a different heterocyclic ring | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
